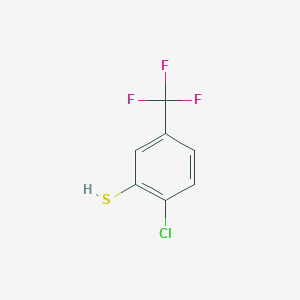
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . Sulfonyl chloride compounds, such as 2,4-Difluorobenzenesulfonyl chloride, are commonly used in chemical synthesis .
Synthesis Analysis
Difluoromethylation processes have witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds is influenced by the presence of the CF2H group. The difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) correlates with a molecule’s ability to act as a hydrogen-bond donor .Chemical Reactions Analysis
Difluoromethylation reactions involve the formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur. This is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds are influenced by the presence of the CF2H group. Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride involves the introduction of a sulfonyl chloride group onto a benzopyran ring system. The difluoromethyl group is then added to the benzene ring. The synthesis pathway involves several steps, including protection of the hydroxyl group, sulfonylation, and chlorination.", "Starting Materials": [ "2-hydroxy-3,4-dihydro-2H-1-benzopyran-6-sulfonic acid", "Thionyl chloride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Difluoromethylbenzene" ], "Reaction": [ "Protection of the hydroxyl group using methanol and hydrochloric acid to form 2-methoxy-3,4-dihydro-2H-1-benzopyran-6-sulfonic acid", "Sulfonylation of the protected hydroxyl group using thionyl chloride to form 2-methoxy-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride", "Removal of the methoxy group using sodium bicarbonate to form 2-hydroxy-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride", "Chlorination of the benzene ring using difluoromethylbenzene and thionyl chloride to form 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride" ] } | |
CAS RN |
2408970-08-9 |
Molecular Formula |
C10H9ClF2O3S |
Molecular Weight |
282.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)
